Phosphonic acid, P,P',P'',P'''-(oxybis(2,1-ethanediylnitrilobis(methylene)))tetrakis-

Description

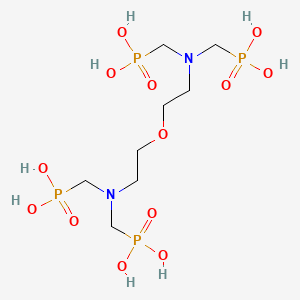

Phosphonic acid, P,P',P'',P'''-(oxybis(2,1-ethanediylnitrilobis(methylene)))tetrakis- (CAS: 15827-60-8), commonly known as DTPMP (Diethylenetriamine Pentamethylene Phosphonic Acid), is a high-performance organophosphonic acid derivative. Its structure features a diethylenetriamine backbone modified with five methylene phosphonic acid groups, enabling exceptional chelation and scale inhibition properties. The compound is widely used in water treatment, industrial cleaning, and detergent formulations due to its ability to sequester metal ions (e.g., Ca²⁺, Mg²⁺, Fe³⁺) and inhibit calcium carbonate and sulfate scale formation .

Properties

CAS No. |

25077-19-4 |

|---|---|

Molecular Formula |

C8H24N2O13P4 |

Molecular Weight |

480.18 g/mol |

IUPAC Name |

[2-[2-[bis(phosphonomethyl)amino]ethoxy]ethyl-(phosphonomethyl)amino]methylphosphonic acid |

InChI |

InChI=1S/C8H24N2O13P4/c11-24(12,13)5-9(6-25(14,15)16)1-3-23-4-2-10(7-26(17,18)19)8-27(20,21)22/h1-8H2,(H2,11,12,13)(H2,14,15,16)(H2,17,18,19)(H2,20,21,22) |

InChI Key |

YSMAMMWBEBTNEH-UHFFFAOYSA-N |

Canonical SMILES |

C(COCCN(CP(=O)(O)O)CP(=O)(O)O)N(CP(=O)(O)O)CP(=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Typical Reaction Scheme

- Starting Materials: Diethylenetriamine or related polyamines, phosphorous acid (H3PO3), and formaldehyde (CH2O).

- Reaction Type: Mannich-type condensation leading to the formation of multiple phosphonomethyl groups attached to the nitrogen atoms.

- Conditions: Acidic medium, elevated temperature (typically 90–120 °C), and controlled pH to favor substitution without degradation.

- Outcome: Formation of the tetrakis-phosphonic acid derivative with high chelating capacity.

Detailed Preparation Methods

Method 1: Direct Mannich-type Reaction

| Step | Description |

|---|---|

| 1 | Mix diethylenetriamine with phosphorous acid in aqueous solution. |

| 2 | Add formaldehyde slowly under stirring to the mixture. |

| 3 | Heat the reaction mixture to 90–110 °C and maintain for several hours (4–8 h). |

| 4 | Monitor pH to remain mildly acidic (pH 2–4) to optimize substitution. |

| 5 | Cool the mixture and isolate the product by crystallization or precipitation. |

| 6 | Purify by recrystallization or dialysis to remove unreacted materials and byproducts. |

This method yields the phosphonic acid with high purity and is scalable for industrial production.

Method 2: Stepwise Phosphonomethylation

- Step 1: Partial phosphonomethylation of diethylenetriamine with formaldehyde and phosphorous acid under mild conditions.

- Step 2: Isolation of intermediate mono- or bis-phosphonomethylated amines.

- Step 3: Further reaction with additional phosphorous acid and formaldehyde to achieve full substitution.

- Step 4: Purification by crystallization or ion-exchange techniques.

This approach allows better control over substitution patterns and can be used to tailor the degree of phosphonation for specific applications.

Method 3: Use of Alternative Polyamine Precursors

- Employing structurally related polyamines such as triethylenetetramine or tetraethylenepentamine.

- Similar Mannich-type reaction conditions apply.

- This method can produce analogues with varying chain lengths and phosphonic acid group densities, useful for comparative studies or specialized uses.

Research Findings on Preparation

- The reaction efficiency depends strongly on the molar ratios of phosphorous acid to amine and formaldehyde.

- Excess phosphorous acid favors complete substitution but may require more extensive purification.

- Reaction temperature and pH critically influence the formation of byproducts such as polyphosphates or incomplete substitution products.

- The compound’s stability and chelating ability are enhanced by the tetrakis substitution pattern, which is achieved optimally under the described conditions.

Comparative Data Table of Preparation Parameters

| Parameter | Method 1 (Direct) | Method 2 (Stepwise) | Method 3 (Alternative Amines) |

|---|---|---|---|

| Starting amine | Diethylenetriamine | Diethylenetriamine | Triethylenetetramine or others |

| Phosphorous acid ratio | 4:1 (P acid:amine) | 2:1 initial, then 4:1 total | 4:1 or adjusted |

| Formaldehyde ratio | 4:1 (formaldehyde:amine) | Stepwise addition | 4:1 or adjusted |

| Temperature (°C) | 90–110 | 80–100 | 90–110 |

| Reaction time (hours) | 4–8 | Multiple steps, total 8–12 | 4–8 |

| pH | 2–4 | 2–4 | 2–4 |

| Purification | Crystallization/dialysis | Crystallization/ion-exchange | Crystallization/dialysis |

| Yield | High (>85%) | Moderate to high (70–85%) | Variable (70–90%) |

Notes on Industrial Scale Preparation

- The compound is commercially available and classified as active under EPA TSCA regulations, indicating established manufacturing processes.

- Industrial synthesis emphasizes cost-effective raw materials, reaction scalability, and environmental compliance.

- Waste streams are managed to minimize phosphorous-containing effluents.

- Quality control includes NMR, IR spectroscopy, and elemental analysis to confirm substitution and purity.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, P,P’,P’‘,P’‘’-(oxybis(2,1-ethanediylnitrilobis(methylene)))tetrakis- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

Reduction: It can be reduced under specific conditions to yield lower oxidation state products.

Substitution: The phosphonic acid groups can participate in substitution reactions, where one or more of the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives with additional oxygen atoms, while substitution reactions can produce a variety of functionalized phosphonic acids.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₈H₃₁N₅O₄P

- Molecular Weight : 480.18 g/mol

- CAS Number : 2528-39-4

The compound features multiple phosphonic acid groups that contribute to its reactivity and potential applications in diverse areas such as drug development and agricultural chemistry.

Applications in Pharmaceuticals

-

Antibacterial Agents :

- Recent studies have highlighted the potential of phosphonic acids as antibacterial agents. A notable example is the discovery of phosphonate natural products through genome mining techniques. Researchers identified new compounds with significant antibacterial activity, including argolaphos and valinophos, which are derived from phosphonic acid biosynthesis pathways in actinomycetes .

-

Drug Development :

- The structural versatility of phosphonic acids allows for modifications that enhance bioactivity. For instance, phosphonic acid derivatives have been explored for their ability to inhibit enzymes involved in bacterial resistance mechanisms. The incorporation of phosphonate groups into drug molecules can improve their pharmacokinetic properties .

Agricultural Applications

- Herbicides and Pesticides :

- Plant Growth Regulators :

Material Science Applications

- Corrosion Inhibitors :

- Surface Modifications :

Case Studies

Mechanism of Action

The mechanism of action of phosphonic acid, P,P’,P’‘,P’‘’-(oxybis(2,1-ethanediylnitrilobis(methylene)))tetrakis- involves its interaction with specific molecular targets. The phosphonic acid groups can bind to metal ions, enzymes, and other biomolecules, altering their activity and function. This binding can inhibit enzyme activity, disrupt metal ion homeostasis, and interfere with various biochemical pathways.

Comparison with Similar Compounds

Key Structural Features:

- Backbone : Diethylenetriamine (three amine groups) linked via oxybis and nitrilobis(methylene) moieties.

- Phosphonic Groups : Five methylene phosphonic acid (–CH₂PO₃H₂) groups enhance metal-binding capacity.

- Molecular Weight : ~573.3 g/mol (sodium salt form: ~68155-78-2) .

Comparison with Similar Compounds

Ethylenediamine Tetra(methylene Phosphonic Acid) (EDTMP)

- Structure : Ethylenediamine backbone with four methylene phosphonic groups.

- Applications : Scale inhibition in cooling water systems, textile processing.

- Comparison :

- Chelation Capacity : EDTMP binds four metal ions, while DTPMP binds five due to its additional phosphonic group and triamine backbone .

- Thermal Stability : DTPMP outperforms EDTMP in high-temperature (>80°C) environments, making it suitable for industrial boilers .

- pH Range : DTPMP is effective across a broader pH range (2–12 vs. EDTMP’s 3–10) .

Etidronic Acid (1-Hydroxyethane-1,1-Diphosphonic Acid)

- Structure : Single hydroxyethylidene diphosphonic group.

- Applications : Detergent additives, corrosion inhibition.

- Comparison :

Diethylenetriamine Penta(methylene Phosphonic Acid) (DTPMP) vs. Main Compound

While the main compound is often synonymous with DTPMP, subtle structural variations exist in derivatives (e.g., sodium salts). For example:

- Sodium Salt Form (CAS 68155-78-2) : Higher water solubility (up to 50% w/w) compared to the free acid form, enhancing applicability in liquid formulations .

- Performance in Hard Water : DTPMP sodium salt achieves >95% scale inhibition at 10 ppm dosage, outperforming EDTMP (80–85% at similar concentrations) .

Data Tables

Table 1: Structural and Functional Comparison

Research Findings

- Efficiency in Scale Inhibition : DTPMP reduces calcium carbonate scaling by 95% at 10 ppm, compared to 70% for etidronic acid under identical conditions .

- Synergistic Effects : Blending DTPMP with polyacrylic acid enhances dispersion efficiency by 30% in reverse osmosis systems .

- Toxicity Profile : DTPMP exhibits moderate aquatic toxicity (EC50: 15 mg/L for Daphnia magna), necessitating controlled discharge .

Biological Activity

Phosphonic acids, particularly those with complex structures like P,P',P'',P'''-(oxybis(2,1-ethanediylnitrilobis(methylene)))tetrakis- , have garnered significant interest in various fields, including medicinal chemistry and materials science. This compound, also known by its CAS number 25077-19-4 , has been studied for its potential biological activities, including antimicrobial properties and applications in drug development.

Chemical Structure and Properties

The molecular formula for this phosphonic acid is , with a molecular weight of approximately 480.18 g/mol . The structure includes multiple phosphonate groups, contributing to its unique chemical behavior and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 480.18 g/mol |

| CAS Number | 25077-19-4 |

Antimicrobial Properties

Research indicates that phosphonic acids can exhibit antimicrobial activity against a range of pathogens. For example, studies have shown that certain phosphonic acid derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. These compounds may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

- Case Study : A study evaluated the antimicrobial efficacy of various phosphonic acid derivatives against E. coli and S. aureus, demonstrating minimum inhibitory concentration (MIC) values ranging from 62.5 µg/mL to 125 µg/mL for effective compounds.

Antiproliferative Effects

Phosphonic acids have also been investigated for their antiproliferative effects on cancer cell lines. Compounds similar to P,P',P'',P'''-(oxybis(2,1-ethanediylnitrilobis(methylene)))tetrakis- have shown promise in inhibiting the proliferation of human cancer cell lines such as HeLa and A549.

- Research Findings : In vitro studies reported IC50 values (the concentration required to inhibit cell growth by 50%) for certain phosphonic acid derivatives against HeLa cells at approximately 226 µg/mL and against A549 cells at around 242.52 µg/mL .

The biological activity of phosphonic acids can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Phosphonic acids can act as enzyme inhibitors due to their structural similarity to phosphate esters.

- Disruption of Cell Membrane Integrity : These compounds may integrate into bacterial membranes, leading to increased permeability and cell lysis.

- Interference with Nucleic Acid Synthesis : Some phosphonic acids can mimic nucleotides, interfering with DNA and RNA synthesis in pathogens.

Applications in Drug Development

The unique properties of phosphonic acids make them suitable candidates for drug development:

- Targeting Resistant Strains : With rising antibiotic resistance, phosphonic acids offer a potential alternative or adjunct therapy.

- Designing Antiviral Agents : Research is ongoing into their use as antiviral agents, particularly against viruses that utilize similar pathways as bacteria.

Q & A

Q. What are the established synthetic methodologies for Phosphonic Acid, P,P',P'',P'''-(oxybis(2,1-ethanediylnitrilobis(methylene)))tetrakis-?

The compound is synthesized via a Mannich-type reaction involving ethylenediamine, formaldehyde, and phosphorous acid under acidic conditions. Key parameters include pH control (~1–2), temperature (80–100°C), and stoichiometric ratios to ensure complete phosphomethylation of the ethylenediamine backbone. Post-synthesis purification involves recrystallization or dialysis to remove unreacted precursors .

Q. Which analytical techniques are most effective for characterizing this phosphonic acid derivative?

- Nuclear Magnetic Resonance (NMR): <sup>31</sup>P NMR identifies phosphonate groups (δ ≈ 15–25 ppm), while <sup>1</sup>H/ <sup>13</sup>C NMR resolves backbone structure.

- FT-IR Spectroscopy: Peaks at 950–1150 cm<sup>−1</sup> (P=O stretching) and 2200–2400 cm<sup>−1</sup> (P–OH vibrations) confirm functional groups.

- Chelometric Titration: Quantifies active phosphonate sites using Ca<sup>2+</sup> or Zn<sup>2+</sup> ions under buffered conditions (e.g., pH 10) .

Q. How does this compound coordinate with metal ions, and what applications arise from its coordination chemistry?

The phosphonate groups act as multidentate ligands, forming stable complexes with transition metals (e.g., Cu<sup>2+</sup>, Fe<sup>3+</sup>) and lanthanides. Applications include:

- Metal-Organic Frameworks (MOFs): Hydrothermal synthesis yields porous materials for catalysis or actinide sequestration.

- Biomedical Imaging: Complexes with radionuclides (e.g., <sup>99m</sup>Tc) serve as bone-targeting agents .

Advanced Research Questions

Q. How does the compound’s stability vary under extreme pH or temperature conditions?

- Thermal Stability: Decomposition initiates at ~250°C, with phosphonate oxidation to phosphate observed via TGA.

- pH Stability: Stable in acidic conditions (pH 2–6) but undergoes hydrolysis at pH > 10, forming phosphate and ethylenediamine derivatives. Kinetic studies using HPLC-MS are recommended to quantify degradation pathways .

Q. What computational approaches are used to model its interaction with biomolecules or surfaces?

- Density Functional Theory (DFT): Predicts binding energies with metal ions (e.g., Ca<sup>2+</sup>) and conformational flexibility of the ethylenediamine backbone.

- Molecular Dynamics (MD): Simulates adsorption on mineral surfaces (e.g., calcite) to study scale inhibition mechanisms .

Q. What methodologies detect trace residues of this compound in environmental samples?

- Liquid Chromatography-Mass Spectrometry (LC-MS): Achieves detection limits of 0.01–0.1 mg/kg using negative-ion electrospray ionization.

- Isotopic Labeling: <sup>32</sup>P-labeled derivatives track environmental persistence in soil or water systems .

Q. How is the compound’s in vivo behavior studied for potential biomedical applications?

Q. How does its chelation efficiency compare to other phosphonates (e.g., EDTMP, DTPMP) in industrial settings?

Comparative studies using isothermal titration calorimetry (ITC) show higher stability constants for transition metals (log K ~18–22) compared to EDTA (log K ~14–18). Field trials in cooling water systems quantify scale inhibition efficiency via SEM-EDS analysis of deposited minerals .

Q. What are the degradation pathways of this compound in aqueous environments?

- UV Photolysis: Generates phosphate and formaldehyde byproducts, monitored via <sup>31</sup>P NMR.

- Microbial Degradation: Pseudomonas spp. metabolize phosphonate groups under aerobic conditions, requiring GC-MS to identify intermediate metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.